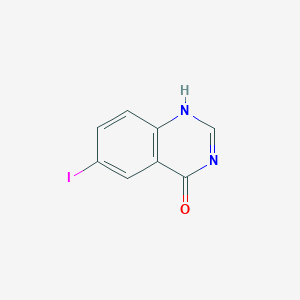
Methyl 1,2,3,4-tetrahydroisoquinolin-2-ium-7-carboxylate;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1,2,3,4-tetrahydroisoquinolin-2-ium-7-carboxylate;chloride is a chemical compound belonging to the class of tetrahydroisoquinolines Tetrahydroisoquinolines are a significant group of natural and synthetic compounds known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,2,3,4-tetrahydroisoquinolin-2-ium-7-carboxylate;chloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . This reaction leads to the formation of the tetrahydroisoquinoline core structure. The specific conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve multicomponent reactions that improve atom economy, selectivity, and yield. These reactions often use environmentally friendly methods and catalysts to ensure sustainable production . The use of transition metal-catalyzed cross-dehydrogenative coupling strategies has also been explored to enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions
Methyl 1,2,3,4-tetrahydroisoquinolin-2-ium-7-carboxylate;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or tert-butyl hydroperoxide in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride under controlled conditions.
Substitution: Various nucleophiles under appropriate conditions, such as elevated temperatures or the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can lead to the formation of various substituted tetrahydroisoquinoline derivatives.
科学研究应用
Methyl 1,2,3,4-tetrahydroisoquinolin-2-ium-7-carboxylate;chloride has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of Methyl 1,2,3,4-tetrahydroisoquinolin-2-ium-7-carboxylate;chloride involves its interaction with specific molecular targets and pathways. It has been shown to modulate dopamine metabolism and exhibit neuroprotective properties by inhibiting monoamine oxidase and scavenging free radicals . Additionally, it may antagonize the glutamatergic system, contributing to its neuroprotective effects .
相似化合物的比较
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties and ability to modulate dopamine metabolism.
2-Methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-5,6-diol;chloride: Another derivative with potential biological activities.
Uniqueness
Methyl 1,2,3,4-tetrahydroisoquinolin-2-ium-7-carboxylate;chloride stands out due to its specific structural features and the presence of a carboxylate group, which may contribute to its unique biological activities and potential therapeutic applications.
属性
IUPAC Name |
methyl 1,2,3,4-tetrahydroisoquinolin-2-ium-7-carboxylate;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-3-2-8-4-5-12-7-10(8)6-9;/h2-3,6,12H,4-5,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEZJQKDZBXXMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CC[NH2+]C2)C=C1.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3S)-3-hydroxypyrrolidin-1-ium-1-yl]acetate](/img/structure/B7721556.png)











